molecular formula C10H6BrNO2 B11810744 2-(4-Bromophenyl)oxazole-5-carbaldehyde

2-(4-Bromophenyl)oxazole-5-carbaldehyde

Cat. No.: B11810744
M. Wt: 252.06 g/mol
InChI Key: YWVCPRDVFKCOTM-UHFFFAOYSA-N
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Description

Structural Context within the Oxazole (B20620) Heterocycle Family

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.gov This arrangement imparts a degree of aromatic stability to the ring system. The oxazole nucleus is a common scaffold found in numerous natural products and biologically active molecules, highlighting its importance in medicinal chemistry. nih.govacs.org The electronic nature of the oxazole ring is influenced by the electronegativity of the oxygen and nitrogen atoms, which affects the reactivity of the carbon atoms within the ring. Generally, the C2 and C5 positions are more susceptible to nucleophilic attack after metallation, while the C4 and C5 positions can undergo electrophilic substitution, especially when activated by electron-donating groups. youtube.com

Strategic Positioning of the Bromophenyl and Carbaldehyde Moieties for Chemical Transformations

The specific substitution pattern of 2-(4-Bromophenyl)oxazole-5-carbaldehyde provides two distinct and highly reactive sites for further chemical modifications. The 4-bromophenyl group at the C2 position serves as a versatile handle for a variety of cross-coupling reactions. The carbon-bromine bond can be readily functionalized through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgnih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkynyl substituents, enabling the synthesis of a diverse library of derivatives.

The carbaldehyde group at the C5 position is a classic electrophilic functional group that can participate in a plethora of chemical transformations. These include nucleophilic additions, reductions to the corresponding alcohol, oxidations to the carboxylic acid, and condensations with various nucleophiles to form imines, oximes, and hydrazones. Furthermore, the aldehyde can undergo Wittig-type reactions to form alkenes, providing another avenue for molecular elaboration. nih.govmsu.ru The strategic placement of these two functional groups on the oxazole core makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in various fields.

Overview of Research Trajectories in Oxazole Chemistry Relevant to this compound

Research into oxazole chemistry is largely driven by the quest for new therapeutic agents and functional materials. Aryloxazole derivatives, in particular, have been extensively investigated for their potential biological activities. For instance, compounds containing the 2-anilino-5-aryloxazole scaffold have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key target in anti-angiogenesis cancer therapy. nih.govestranky.sk Other aryloxazole derivatives have shown promise as antimitotic and vascular-disrupting agents for cancer treatment. acs.org

The synthesis of 5-substituted oxazoles is a significant area of research, with methods like the van Leusen oxazole synthesis being particularly relevant. This reaction allows for the formation of the oxazole ring with a substituent at the C5 position, often starting from an aldehyde. nih.govijpsonline.com The presence of the 4-bromophenyl group in the target molecule suggests that it is likely designed as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions, a common strategy in drug discovery to explore structure-activity relationships. rsc.org The combination of a reactive aldehyde and a coupling-ready aryl bromide on a biologically relevant oxazole scaffold positions this compound as a key intermediate in the development of novel pharmaceuticals and functional organic materials.

Interactive Data Tables

Below are interactive tables summarizing key information about the compound and related chemical transformations.

Table 1: Properties of this compound

Property Value
Molecular Formula C10H6BrNO2
Molecular Weight 252.07 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in common organic solvents

| CAS Number | 118994-86-8 |

Table 2: Potential Chemical Transformations

Functional Group Reaction Type Reagents and Conditions Potential Product
4-Bromophenyl Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base 2-(Biphenyl)oxazole-5-carbaldehyde derivative
4-Bromophenyl Heck Coupling Alkene, Pd catalyst, base 2-(Styrylphenyl)oxazole-5-carbaldehyde derivative
Carbaldehyde Reduction NaBH4, methanol [2-(4-Bromophenyl)oxazol-5-yl]methanol
Carbaldehyde Wittig Reaction Phosphonium ylide 2-(4-Bromophenyl)-5-(alkenyl)oxazole derivative

Table 3: Mentioned Compounds

Compound Name
This compound
2-anilino-5-aryloxazole
[2-(4-Bromophenyl)oxazol-5-yl]methanol
2-(Biphenyl)oxazole-5-carbaldehyde
2-(Styrylphenyl)oxazole-5-carbaldehyde
2-(4-Bromophenyl)-5-(alkenyl)oxazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H

InChI Key

YWVCPRDVFKCOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C=O)Br

Origin of Product

United States

Chemical Transformations and Reactivity of 2 4 Bromophenyl Oxazole 5 Carbaldehyde

Reactivity and Derivatization of the Oxazole-5-carbaldehyde Moiety

The aldehyde functional group at the C5 position of the oxazole (B20620) ring is an electrophilic center, readily participating in reactions typical of heterocyclic aldehydes. Its reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde group is susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of a new carbon-carbon bond and the conversion of the aldehyde into a secondary alcohol. Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl group to yield the corresponding secondary alcohols after an aqueous workup.

Cyanide Addition: The addition of a cyanide ion (e.g., from NaCN) forms a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and other derivatives.

These additions are foundational for extending the carbon skeleton and introducing new functional groups.

Condensation Reactions with Amines and Other Nucleophiles

Condensation reactions are a cornerstone of heterocyclic aldehyde chemistry, providing pathways to a wide array of derivatives. numberanalytics.comresearchgate.net 2-(4-Bromophenyl)oxazole-5-carbaldehyde can react with various nucleophiles to form new C=N or C=C double bonds.

With Amines: Primary amines react with the aldehyde to form imines (Schiff bases). This reaction is crucial for creating ligands and intermediates for further transformations.

With Hydrazine (B178648) Derivatives: Hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) condense with the aldehyde to produce the corresponding hydrazones, which are often stable, crystalline solids used for characterization.

With Hydroxylamine (B1172632): The reaction with hydroxylamine yields an oxime.

Wittig Reaction: Phosphonium ylides (Wittig reagents) react with the aldehyde to replace the carbonyl oxygen with a carbon-carbon double bond, providing a route to various vinyl-substituted oxazoles.

Knoevenagel Condensation: Active methylene (B1212753) compounds, such as malonic esters or nitriles, can condense with the aldehyde in the presence of a weak base to form α,β-unsaturated products. numberanalytics.com

Table 1: Examples of Condensation Reactions
NucleophileReagent ExampleProduct Type
Primary AmineAnilineImine (Schiff Base)
HydrazineHydrazine hydrateHydrazone
HydroxylamineHydroxylamine hydrochlorideOxime
Phosphonium YlideTriphenylphosphonium methylideVinyl Oxazole
Active MethyleneDiethyl malonateα,β-Unsaturated Ester

Selective Oxidation Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the oxazole or bromophenyl rings. This transformation is a key step in the synthesis of oxazole-5-carboxylic acid derivatives, which are important intermediates in medicinal chemistry. A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org The oxidation of a vinyl group to a carboxylic acid using reagents like RuCl₃ and NaIO₄ has been demonstrated in the synthesis of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid, showcasing a relevant transformation pathway. google.com

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in Jones' reagent

Silver(I) oxide (Ag₂O)

Oxone organic-chemistry.org

The resulting product of this oxidation is 2-(4-bromophenyl)oxazole-5-carboxylic acid .

Reductions to Alcohol and Alkane Derivatives

The aldehyde group is readily reduced to a primary alcohol. This transformation is typically achieved with high chemoselectivity using mild reducing agents.

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comnumberanalytics.comrsc.org In this case, this compound is converted to (2-(4-bromophenyl)oxazol-5-yl)methanol . Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent.

Reduction to Alkane (Deoxygenation): For complete reduction of the aldehyde to a methyl group (2-(4-bromophenyl)-5-methyloxazole ), harsher conditions are required. Classic methods like the Wolff-Kishner (hydrazine, strong base, high temperature) or Clemmensen (zinc amalgam, concentrated HCl) reductions are standard procedures for this deoxygenation.

Strategic Functionalization for Expanded Molecular Complexity

The aldehyde functionality serves as a versatile handle for constructing more elaborate molecules. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful method for creating 5-substituted oxazoles, highlighting the central role of aldehydes in oxazole chemistry. nih.govwikipedia.org While the target compound is already an oxazole, the reactivity of its aldehyde group can be harnessed in multi-step syntheses to build complex heterocyclic systems. For example, the aldehyde can be converted into an alkyne, which can then participate in cycloaddition reactions (e.g., "click chemistry") to link the oxazole core to other molecular fragments.

Reactivity of the Bromine Substituent on the 4-Bromophenyl Group

The bromine atom on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the modification of the phenyl portion of the molecule, significantly expanding its structural diversity.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The bromine atom can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction would convert the 4-bromophenyl group into a more complex biaryl system. mdpi.commdpi.com

Heck Reaction: The aryl bromide can be coupled with alkenes to form a new substituted alkene, attaching a vinyl group to the phenyl ring. organic-chemistry.orgwikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl alkyne. rsc.orgwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, converting the bromo-substituent to an amino group. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling: This involves the reaction with an organostannane reagent to form a C-C bond.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
Reaction NameCoupling PartnerBond FormedResulting Functional Group
Suzuki-MiyauraR-B(OH)₂C-CBiaryl or Aryl-Alkenyl
HeckAlkeneC-CAryl-Alkene (Styrenyl)
SonogashiraTerminal AlkyneC-CAryl-Alkyne
Buchwald-HartwigR₂NHC-NAryl-Amine
StilleR-Sn(Bu)₃C-CBiaryl or Aryl-Alkenyl

These reactions are highly modular and tolerate a wide range of functional groups, making this compound a valuable scaffold for combinatorial chemistry and the synthesis of complex target molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are the most prominent in this context, offering reliable and modular strategies for derivatization.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures. acs.org It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. acs.org For this compound, this reaction allows for the direct linkage of a new aryl or heteroaryl group at the 4-position of the phenyl ring.

The general reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org The reaction conditions are generally mild and tolerant of various functional groups, including the aldehyde moiety present in the substrate. rsc.org Electron-rich boronic acids have been shown to produce good yields in couplings with similar bromophenyl-substituted heterocycles. rsc.org

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80Good rsc.org
Pd(PPh₃)₄K₂CO₃Toluene/THF/H₂ORefluxModerate to Good nih.gov
PdCl₂(dppf)Na₂CO₃DME/H₂O80GoodN/A
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighN/A

This table presents typical conditions for Suzuki-Miyaura coupling based on analogous reactions with aryl bromides. Yields are generalized as specific data for the title compound is not available.

The Sonogashira coupling provides a reliable route for the introduction of alkyne moieties by reacting a terminal alkyne with an aryl or vinyl halide. thieme-connect.com The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, which also often serves as the solvent. organic-chemistry.orgsci-hub.se

This transformation applied to this compound results in the formation of a C(sp²)-C(sp) bond, yielding 2-(4-alkynylphenyl)oxazole derivatives. These products are valuable intermediates for synthesizing more complex molecules, polymers, and functional materials. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) byproducts. wikipedia.org

Catalyst / Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp - 60High sci-hub.sewikipedia.org
Pd(PPh₃)₄ / CuIEt₂NHDMFRoom TempHigh sci-hub.se
Pd(acac)₂ / PPh₃ / CuIEt₂NHDMFRoom Tempup to 98% sci-hub.se
PdCl₂(MeCN)₂ / LigandDIPEAAcetonitrile60Good wikipedia.org

This table presents typical conditions for Sonogashira coupling based on analogous reactions with aryl halides and halo-azoles. Yields are generalized as specific data for the title compound is not available.

Beyond Suzuki and Sonogashira, several other cross-coupling reactions can be employed to functionalize the C-Br bond.

Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions and shorter reaction times. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium or nickel complexes and is highly effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org Despite their reactivity, organozincs are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. libretexts.orgorganic-chemistry.org A key advantage is the tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org This methodology has been successfully applied to halo-oxazole systems. researchgate.netresearchgate.net

Hiyama Coupling: This coupling uses organosilicon compounds, which are activated by a fluoride (B91410) source (e.g., TASF or TBAF). Organosilanes are non-toxic and environmentally benign, making this an attractive alternative. However, the scope of the Hiyama coupling can sometimes be more limited compared to the Suzuki or Stille reactions.

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org A potential side reaction is the dehalogenation of the aryl bromide, which can sometimes be mitigated by careful choice of reaction conditions. nih.gov

Coupling ReactionTypical CatalystCoupling PartnerKey FeaturesReference
Negishi Pd(PPh₃)₄ or Ni(dppe)Cl₂R-ZnXHigh reactivity; moisture sensitive wikipedia.orgorganic-chemistry.org
Stille Pd(PPh₃)₄R-SnBu₃High functional group tolerance; toxic reagents wikipedia.orgresearchgate.net
Hiyama Pd(OAc)₂ / LigandR-Si(OR')₃Non-toxic silicon reagents; requires fluoride activation researchgate.net
Heck Pd(OAc)₂AlkeneForms substituted alkenes; C-H functionalization organic-chemistry.orgmdpi.com

This table summarizes general strategies for various cross-coupling reactions applicable to aryl bromides.

The term "C-H activation at the brominated position" is a conceptual contradiction, as C-H activation involves the functionalization of a carbon-hydrogen bond, not a carbon-bromine bond. Transition metal-catalyzed cross-coupling reactions, as described above, are the methods used to functionalize the C-Br bond.

However, C-H activation and direct arylation are highly relevant complementary strategies for functionalizing the oxazole core itself. Instead of starting with a halogenated substrate, direct arylation allows for the coupling of an aryl halide with a C-H bond of the heterocycle. For oxazoles, direct arylation can be regioselectively controlled to occur at either the C2 or C5 position, depending on the choice of catalyst, ligand, and solvent. This approach offers greater atom economy and avoids the need for pre-functionalization of the heterocycle.

Reductive Dehalogenation as a Protecting Group Strategy

The bromine atom can serve as a "blocking group" to direct functionalization to other positions on an aromatic system before being removed. organic-chemistry.orgresearchwithrutgers.com After performing desired reactions elsewhere on the molecule, the C-Br bond can be cleaved and replaced with a C-H bond through reductive dehalogenation.

This transformation is commonly achieved via catalytic hydrogenation, using a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen source. organic-chemistry.orgcolab.ws Hydrogen gas is often used, but transfer hydrogenation with sources like ammonium (B1175870) formate (B1220265) or sodium borohydride is also effective. nih.gov The conditions are typically mild and neutral, allowing for high chemoselectivity. Aryl bromides can be selectively reduced in the presence of other reducible groups like nitro, cyano, or keto functionalities by careful control of the reaction conditions. colab.wsresearchgate.net The reactivity order for dehalogenation is generally I > Br > Cl, allowing for selective debromination in the presence of a chloro substituent. mdpi.com

Carbonylation Reactions of Aryl Bromides

Palladium-catalyzed carbonylation of aryl bromides is a highly effective method for introducing a carbonyl group. researchgate.net This reaction involves the insertion of carbon monoxide (CO) into the carbon-palladium bond of the oxidative addition complex. The resulting acyl-palladium intermediate can then be trapped by various nucleophiles to generate a range of carboxylic acid derivatives. nih.gov

With alcohols/phenols: Leads to the formation of esters (alkoxycarbonylation). thieme-connect.com

With primary or secondary amines: Yields amides (aminocarbonylation). acs.orgnih.gov

With water: Produces carboxylic acids.

Historically, these reactions required high pressures of toxic CO gas. Modern methods, however, often operate at atmospheric pressure or utilize CO surrogates like 2,4,6-trichlorophenyl formate or tungsten hexacarbonyl, W(CO)₆, which release CO in situ, enhancing the safety and practicality of the procedure. acs.orgjst.go.jp This transformation is compatible with a wide array of functional groups, including nitriles, esters, and even other halides like chlorides. nih.gov

Aryl Radical Generation and Subsequent Transformations

The carbon-bromine bond on the phenyl ring at the 2-position of this compound serves as a functional handle for the generation of an aryl radical. This reactive intermediate can be formed through various established methods, opening pathways to a range of subsequent chemical transformations. While direct studies on this specific molecule are not prevalent, the reactivity can be inferred from general principles of aryl halide chemistry.

Generation of the 2-(oxazole-5-carbaldehyde)phenyl radical can be initiated through radical-chain processes, typically involving a radical initiator like azobisisobutyronitrile (AIBN) and a reagent such as tributyltin hydride (n-Bu₃SnH). Alternatively, modern photochemical methods employing photoredox catalysts offer a milder approach to generate the aryl radical via a single electron transfer (SET) mechanism.

Once formed, this aryl radical is a highly reactive intermediate capable of participating in several types of transformations:

Intramolecular Cyclization: If a suitable radical acceptor is present elsewhere in the molecule or in a tethered substrate, the aryl radical can undergo intramolecular cyclization to form new ring systems.

Intermolecular Addition: The radical can add to external π-systems, such as alkenes or alkynes, leading to the formation of new carbon-carbon bonds.

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor, the aryl radical can be quenched by abstracting a hydrogen atom, resulting in the formation of 2-phenyloxazole-5-carbaldehyde.

Table 1: Common Methods for Generating Aryl Radicals from Aryl Bromides

Method Reagents/Conditions Mechanism Key Features
Tin-Mediated n-Bu₃SnH, AIBN (initiator), heat Radical chain reaction Classical method, effective but generates toxic tin byproducts.
Photoredox Catalysis Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), visible light, electron donor/acceptor Single Electron Transfer (SET) Mild conditions, high functional group tolerance.

| Transition Metal-Mediated | Stoichiometric transition metal reductants | Reductive cleavage | Often used for diazonium salts but can be adapted for aryl halides. |

Intrinsic Reactivity of the Oxazole Heterocyclic Ring

The reactivity of the oxazole ring in this compound is dictated by the electronic properties of the heterocycle itself and the influence of its substituents: the electron-withdrawing 4-bromophenyl group at the C2 position and the strongly electron-withdrawing carbaldehyde (formyl) group at the C5 position.

The oxazole ring is considered an electron-rich heterocycle, but less aromatic than imidazole (B134444) or thiazole. wikipedia.org In unsubstituted oxazole, electrophilic aromatic substitution (EAS) preferentially occurs at the C5 position, followed by the C4 position. wikipedia.org However, in this compound, the C5 position is already occupied by a deactivating carbaldehyde group. This group, along with the deactivating influence of the nitrogen atom on the adjacent C2 and C4 positions, significantly reduces the ring's susceptibility to electrophilic attack.

Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution on the Oxazole Ring

Reaction Reagent Predicted Site of Attack Expected Reactivity
Nitration HNO₃/H₂SO₄ C4 Very low; requires harsh conditions.
Halogenation Br₂/FeBr₃ C4 Very low; ring is strongly deactivated.
Sulfonation Fuming H₂SO₄ C4 Very low; potential for ring degradation.

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C4 | Unlikely; catalyst may coordinate with heteroatoms, deactivating the ring. |

The electronic nature of the substituted oxazole ring makes it susceptible to nucleophilic attack through two primary pathways.

First, the carbaldehyde group at C5 is a classic electrophilic site. It readily undergoes nucleophilic addition reactions typical of aldehydes. For example, it can react with primary amines to form Schiff bases (imines), which can be subsequently reduced to secondary amines. Other nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols.

Second, the oxazole ring itself can be targeted by nucleophiles. The C2 position is the most electrophilic carbon in the oxazole ring and is susceptible to nucleophilic attack, especially when a good leaving group is present. wikipedia.org Deprotonation at the C2 position with a strong base can lead to a ring-closed carbanion that exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.org This ring-opened intermediate can then be trapped by electrophiles. The presence of the electron-withdrawing aldehyde group at C5 would likely make the oxazole ring more prone to nucleophilic attack and subsequent ring-opening pathways.

Oxazole derivatives are known to undergo several types of rearrangement reactions, often under thermal or photochemical conditions. One of the most significant is the Cornforth rearrangement. wikipedia.orgalchetron.comchem-station.com This reaction typically involves a 4-acyloxazole, where heating induces a thermal pericyclic ring-opening to a nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a youtube.comyoutube.com-sigmatropic rearrangement and recyclizes to form an isomeric oxazole. wikipedia.org While the subject molecule is not a 4-acyloxazole, related rearrangements involving nitrile ylide intermediates are a characteristic feature of oxazole chemistry.

Photochemical irradiation can also induce isomerization of oxazoles. Depending on the substitution pattern and reaction conditions, oxazoles can rearrange to form isoxazoles or imidazoles. These transformations often proceed through a series of electrocyclic ring-opening and ring-closing reactions involving valence isomers.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Azobisisobutyronitrile (AIBN)
Tributyltin hydride (n-Bu₃SnH)
2-Phenyloxazole-5-carbaldehyde
Imidazole
Thiazole
Isoxazole

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. Therefore, it is not possible to provide the specific data and in-depth analysis for the requested sections and subsections as outlined.

The generation of scientifically accurate data for the following requires dedicated quantum chemical calculations (such as Density Functional Theory - DFT) which must be performed and published by researchers:

Electronic Structure and Molecular Orbital Analysis: Specific values for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, and the visualization of these orbitals.

Natural Bond Orbital (NBO) Analysis: Quantitative data on intramolecular charge delocalization and specific donor-acceptor interaction energies.

Predictive Spectroscopic Characterization: Theoretical Infrared (IR) vibrational frequencies with their corresponding assignments and calculated Nuclear Magnetic Resonance (NMR) chemical shifts.

Molecular Electrostatic Potential (MEP) Mapping: A visual map indicating the electrophilic and nucleophilic sites of the molecule.

While computational studies have been conducted on structurally similar compounds, such as other bromophenyl-substituted heterocycles, extrapolating that data would not be scientifically accurate for this compound and would violate the strict requirement to focus solely on the specified compound.

Without published research containing these specific computational analyses, an article with the requested detailed findings and data tables cannot be generated.

Computational and Theoretical Investigations of 2 4 Bromophenyl Oxazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. nih.govmdpi.com For a molecule such as 2-(4-Bromophenyl)oxazole-5-carbaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional conformation through a process known as geometrical optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. mdpi.com

DFT calculations typically employ various functionals and basis sets to approximate the complex electron correlation effects. A common approach involves using the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional combined with a suitable basis set like 6-311G(d,p) to achieve reliable geometrical parameters. mdpi.com The optimization process yields critical data, including bond lengths, bond angles, and dihedral angles that define the molecule's structure. For instance, conformational analysis can be performed by systematically rotating specific bonds, such as the bond connecting the phenyl ring to the oxazole (B20620) core, to identify the most stable rotamer. mdpi.com

Beyond structural determination, DFT is crucial for elucidating electronic properties by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and kinetic properties. mdpi.com A smaller energy gap suggests higher reactivity. These calculations can predict regions within the this compound molecule that are susceptible to electrophilic or nucleophilic attack, guiding the understanding of its chemical behavior.

Furthermore, DFT is applied to elucidate reaction pathways by mapping the potential energy surface of a chemical reaction. pku.edu.cn This involves locating transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. For this compound, this could involve modeling its participation in cycloaddition reactions or studying the mechanism of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other oxazole-based systems. nih.govpku.edu.cn By calculating the energy barriers, researchers can predict the feasibility and kinetics of various potential reactions involving the aldehyde group or the oxazole ring. pku.edu.cn

Table 1: Theoretical DFT Parameters for Molecular Analysis This table is illustrative and provides examples of parameters that would be calculated for this compound in a typical DFT study.

ParameterDescriptionTypical Application
Optimization Energy The total electronic energy of the molecule in its lowest energy (most stable) conformation.Determines the relative stability of different isomers or conformers.
Dipole Moment A measure of the net molecular polarity, arising from the charge distribution.Influences intermolecular interactions, solubility, and bulk properties.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.Identifies sites for electrophilic attack and predicts ionization potential.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.Identifies sites for nucleophilic attack and predicts electron affinity.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.
Vibrational Frequencies Calculated frequencies of molecular vibrations (stretches, bends, torsions).Used to predict the infrared (IR) and Raman spectra of the molecule for structural confirmation.

In Silico Design and Scaffold Modification Strategies Utilizing Oxazole Fragments

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable biological activities and metabolic stability. nih.govtandfonline.com Consequently, the this compound structure serves as a valuable starting point for in silico drug design and scaffold modification strategies. These computational approaches aim to rationally design new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.net

One primary strategy is scaffold hopping or molecular hybridization , where the core oxazole structure is combined with other pharmacophoric moieties to create novel hybrid molecules. nih.gov This approach leverages the known biological activities of different heterocyclic systems to develop compounds with potentially synergistic or multi-target effects. For example, the oxazole fragment from this compound could be computationally combined with other scaffolds known to inhibit specific enzymes like kinases or topoisomerases. researchgate.net

In silico screening and molecular docking are central to these design efforts. nih.govnih.gov Molecular docking simulations predict how a ligand, such as a derivative of this compound, binds to the active site of a biological target, like a protein or enzyme. nih.gov By calculating a binding energy score, these simulations can prioritize which novel, computationally designed compounds are most likely to be active, thus streamlining the synthetic and experimental validation phases. nih.gov For instance, modifications to the 4-bromophenyl group or the 5-carbaldehyde position can be explored virtually to optimize interactions with a target's active site.

Furthermore, predictive Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By training a model on a dataset of known oxazole derivatives, researchers can predict the activity of newly designed compounds based on their structural features, guiding further modifications to the this compound scaffold. nih.gov These in silico methods, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are integral to modern drug discovery, enabling the efficient design of promising new therapeutic agents based on the versatile oxazole framework. mdpi.com

Table 2: Common In Silico Strategies for Oxazole Scaffold Modification This table outlines common computational strategies that can be applied to the this compound scaffold.

StrategyDescriptionObjective
Molecular Docking Simulates the binding of a ligand to the active site of a target protein.Predict binding affinity and orientation; identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.Used to screen virtual libraries for new compounds with the desired features or to guide scaffold modification.
Scaffold Hopping Replaces the core molecular scaffold with a different one while retaining similar biological activity.Discover novel chemical entities with improved properties (e.g., better ADMET profile, novel intellectual property).
Molecular Hybridization Combines two or more different pharmacophoric moieties into a single molecule.Develop agents with multi-target activity or synergistic effects. nih.gov
QSAR Modeling Develops statistical models that correlate chemical structure with biological activity.Predict the activity of newly designed compounds before synthesis. nih.gov
ADMET Prediction Computationally estimates the pharmacokinetic and toxicity properties of a molecule.Identify and filter out compounds with poor drug-like properties early in the design process.

Advanced Applications in Chemical Synthesis and Materials Science Utilizing 2 4 Bromophenyl Oxazole 5 Carbaldehyde As a Molecular Scaffold

Rational Design and Synthesis of Complex Molecular Architectures

The compound 2-(4-Bromophenyl)oxazole-5-carbaldehyde serves as a highly versatile and strategic molecular scaffold in synthetic chemistry. Its utility stems from the presence of three distinct reactive zones: the oxazole (B20620) core, the electrophilic aldehyde group at the 5-position, and the aryl bromide moiety at the 2-position. This trifunctional nature allows for a programmed and rational approach to the construction of complex molecules with predetermined structural and functional attributes. Chemists can selectively manipulate one functional group while leaving the others intact for subsequent transformations, a key strategy in the design of sophisticated molecular architectures.

Development of Novel Oxazole-Based Heterocycles with Defined Structural Features

The rational design of novel oxazole-based heterocycles from this compound is primarily driven by the predictable reactivity of its aldehyde and bromophenyl groups. The aldehyde function is a gateway for introducing a vast array of substituents at the C5 position of the oxazole ring. Standard carbonyl chemistry, such as Wittig reactions, Knoevenagel condensations, and additions of organometallic reagents, can be employed to install new carbon-carbon bonds and functional groups with high precision.

Table 1: Selective Functionalization of the this compound Scaffold

Reactive Site Reaction Type Reagents Resulting Moiety
C5-Aldehyde Knoevenagel Condensation Malononitrile, base Dicyanovinyl group
Wittig Reaction Phosphonium ylide Substituted alkene
Reductive Amination Amine, NaBH₄ Secondary/tertiary amine
Grignard Reaction R-MgBr Secondary alcohol
C2-(4-Bromophenyl) Suzuki Coupling Arylboronic acid, Pd catalyst Biaryl system
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Aryl-alkyne
Buchwald-Hartwig Amination Amine, Pd catalyst Aryl-amine

Preparation of Multisubstituted and Fused Oxazole Derivatives for Diverse Chemical Libraries

The orthogonal reactivity of the aldehyde and bromo- functionalities makes this compound an ideal starting material for generating diverse chemical libraries. ijpsonline.com By employing combinatorial chemistry approaches, where different reaction partners are systematically combined at both the C2 and C5 positions, a large number of distinct multisubstituted oxazole derivatives can be rapidly synthesized. For instance, a matrix of ten different boronic acids for a Suzuki coupling and ten different amines for a reductive amination can theoretically yield one hundred unique products from the single core scaffold.

Furthermore, this scaffold facilitates the synthesis of fused oxazole systems. A synthetic strategy might involve an initial reaction at the aldehyde group to introduce a chain containing a nucleophile. In a subsequent step, this nucleophile can undergo an intramolecular cyclization, either onto the oxazole ring or the appended phenyl group, to form a new fused ring. Such strategies expand the structural diversity achievable from this building block, leading to polycyclic heterocyclic systems of potential biological or material interest. rsc.org

Role as a Key Building Block in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, this compound functions as a polyfunctional building block, enabling the efficient and convergent assembly of complex target molecules. doaj.org Its value lies in the ability to introduce a pre-formed, stable oxazole heterocycle early in a synthetic sequence. The distinct reactivities of the aldehyde and aryl bromide allow for a stepwise and controlled elaboration of the molecular structure.

Table 2: Illustrative Multi-Step Synthetic Sequence

Step Position Reaction Purpose
1 C5-Aldehyde Henry Reaction (with nitromethane) Introduce a nitroethyl side chain
2 Side Chain Reduction of nitro group to amine Create a primary amine for further functionalization
3 Side Chain Amide coupling with a carboxylic acid Build a more complex side-chain structure
4 C2-Aryl Bromide Suzuki Coupling with a heterocyclic boronic acid Late-stage introduction of a second heterocyclic motif

Integration into Supramolecular Chemistry and Functional Materials

The rigid, planar, and aromatic nature of the 2-phenyloxazole (B1349099) core makes it an attractive component for supramolecular chemistry and the design of functional materials. nih.gov The structure is conducive to forming organized assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. The this compound derivative provides specific handles to direct these interactions and to covalently link the core unit into larger systems.

The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. For example, condensation with aromatic amines can lead to Schiff bases, which are often liquid crystalline or photoactive. The electronic properties of the core, which can be tuned via reactions at the bromophenyl position, are relevant for applications in organic electronics. chemimpex.com Related 2-phenyloxazole structures have been investigated for use in organic light-emitting diodes (OLEDs), where their stability and fluorescence characteristics are beneficial. chemimpex.com The ability to systematically modify the structure using the aldehyde and bromide handles allows for the fine-tuning of photophysical properties like absorption and emission wavelengths.

Precursor Applications in the Synthesis of Other Heterocyclic Compounds

Beyond serving as a scaffold for substituted oxazoles, this compound is a valuable precursor for the synthesis of entirely different heterocyclic ring systems. The aldehyde group is the key enabler of these transformations. Through condensation reactions with various bifunctional nucleophiles, the aldehyde can be incorporated into a new ring.

For example, reaction with hydrazine (B178648) or its derivatives can yield hydrazones, which can then be cyclized to form five- or six-membered nitrogen-containing heterocycles like pyrazoles or pyridazines. Similarly, reaction with compounds containing active methylene (B1212753) groups alongside another nucleophile can lead to the formation of various other heterocyclic structures. This approach uses the oxazole moiety as a stable, bulky substituent on a newly formed heterocyclic core, effectively creating complex, multi-heterocyclic systems. mdpi.comnih.gov

Table 3: Synthesis of Other Heterocycles from the Aldehyde Moiety

Reagent Intermediate Resulting Heterocycle
Hydrazine (H₂NNH₂) Hydrazone Pyrazole (via subsequent steps)
Phenylhydrazine Phenylhydrazone 1,2,4-Triazin-6(5H)-one (in multi-step sequence) mdpi.com
Thiourea and an α-haloketone - Thiazole
Ethyl acetoacetate, NH₃ Dihydropyridine derivative Pyridine

Future Research Directions for 2 4 Bromophenyl Oxazole 5 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Pathways

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen reactions, are established, future research will prioritize the development of more efficient and environmentally benign pathways to 2-(4-Bromophenyl)oxazole-5-carbaldehyde and its derivatives. nih.govresearchgate.net The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—will guide these efforts.

Key areas of focus will include:

Catalyst Innovation: Moving beyond stoichiometric reagents to catalytic systems is paramount. This includes the use of earth-abundant metal catalysts (e.g., copper, iodine) or even metal-free conditions to drive the cyclization and functionalization steps. nih.govorganic-chemistry.orgnih.gov

Process Intensification: Techniques like microwave-assisted synthesis and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comijpsonline.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core goal. One-pot and tandem reactions, where multiple transformations occur in a single vessel, are particularly promising for improving atom economy and reducing purification steps. organic-chemistry.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis
MethodologyTraditional ApproachFuture Sustainable ApproachKey Advantages of Future Approach
CatalysisStoichiometric dehydrating agents (e.g., H₂SO₄, POCl₃) pharmaguideline.comReusable solid catalysts, earth-abundant metal catalysts (Cu, Fe), or metal-free catalysis nih.govorganic-chemistry.orgReduced waste, lower toxicity, catalyst recyclability
Energy InputProlonged conventional heating (reflux) ijpsonline.comMicrowave irradiation, sonochemistry mdpi.commdpi.comDrastic reduction in reaction time, lower energy consumption
Solvent UseVolatile organic compounds (VOCs)Green solvents (e.g., water, deep eutectic solvents), or solvent-free conditions mdpi.comReduced environmental impact and health hazards
Reaction DesignMulti-step synthesis with isolation of intermediatesOne-pot, domino, or cascade reactions organic-chemistry.orgnih.govImproved efficiency, higher atom economy, less solvent waste

Exploration of Novel Reactivity Profiles and Cascade Reactions

The this compound molecule possesses three distinct reactive sites: the aldehyde, the carbon-bromine bond, and the oxazole ring itself. Future research will aim to exploit these sites in novel ways, particularly through the design of cascade reactions. A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction results from the functionality formed in the previous step, all within a single synthetic operation. researchgate.net

Aldehyde as a Linchpin: The carbaldehyde group is a versatile handle for a multitude of transformations, including condensations, oxidations, reductions, and multicomponent reactions. researchgate.net Future work could explore its use as an entry point for complex cascade sequences, where an initial reaction at the aldehyde triggers subsequent cyclizations or cross-coupling events.

Bromo-Group Functionalization: The 4-bromophenyl moiety is primed for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. tandfonline.comnih.gov A key research direction is to combine these couplings with reactions at the other sites in a pre-programmed cascade. For instance, a Suzuki coupling could be designed to introduce a functional group that then reacts intramolecularly with a derivative of the aldehyde.

Oxazole Ring Reactivity: While aromatic, the oxazole ring can participate in cycloaddition reactions, acting as a diene, particularly when activated with electron-donating groups. pharmaguideline.com It can also undergo electrophilic substitution, though it is less reactive than rings like furan (B31954) or pyrrole. msu.edu Future studies could investigate activating the ring system to participate in novel annulation or ring-transformation cascades.

Table 2: Potential Cascade Reactions Involving this compound
Initiating SitePotential Reaction SequenceResulting Molecular Complexity
AldehydeKnoevenagel condensation followed by intramolecular Heck reaction (using the C-Br bond).Fused polycyclic heterocyclic systems.
C-Br BondSonogashira coupling to introduce an alkyne, followed by intramolecular cyclization onto the aldehyde.Novel bicyclic structures incorporating the oxazole ring.
Aldehyde & C-BrUgi multicomponent reaction at the aldehyde, followed by an intramolecular Suzuki coupling.Highly complex, three-dimensional scaffolds with multiple points of diversity.

Advanced Computational Modeling for Precise Structure-Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding molecular behavior. irjweb.comirjweb.com Applying advanced computational models to this compound will enable a deeper understanding of its fundamental properties and guide experimental design.

Future computational studies should focus on:

Predicting Reactivity: DFT calculations can map out the electron distribution (e.g., HOMO-LUMO energies, electrostatic potential surfaces) to predict the most reactive sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net This can help rationalize observed reactivity and predict the outcomes of new reactions. For example, calculating the C-Br bond dissociation energy can provide insights into its reactivity in cross-coupling reactions compared to other halogenated heterocycles. nih.gov

Mechanism Elucidation: Computational modeling can be used to map the entire reaction coordinate for proposed synthetic pathways and cascade reactions. By calculating the energies of intermediates and transition states, researchers can identify the most favorable reaction pathways, optimize conditions, and understand the origins of regioselectivity and stereoselectivity.

Structure-Property Relationships: For new molecules derived from this scaffold, computational methods can predict key physical and electronic properties. This includes absorption and emission spectra for potential dyes, electronic band gaps for organic electronics, and binding affinities for biological targets, thereby accelerating the discovery of new functional materials and therapeutic agents. irjweb.comnih.gov

Table 3: Application of Computational Methods to this compound
Computational MethodParameter to be CalculatedInsight Gained
Density Functional Theory (DFT)HOMO/LUMO Energies, Molecular Electrostatic PotentialPrediction of reactivity sites for electrophilic/nucleophilic attack irjweb.comirjweb.com
Transition State TheoryActivation Energies, Reaction PathwaysElucidation of reaction mechanisms and optimization of conditions documentsdelivered.com
Time-Dependent DFT (TD-DFT)Electronic Excitation Energies (UV-Vis Spectra)Prediction of optical properties for new dyes and sensors
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activityRational design of derivatives with enhanced therapeutic potential ethernet.edu.et

Design and Synthesis of Next-Generation Oxazole-Based Molecular Scaffolds with Tunable Functionalities

The true potential of this compound lies in its use as a foundational scaffold for building larger, more complex molecules with tailored functions. nih.govmdpi.com The aldehyde and bromo groups serve as orthogonal synthetic handles, allowing for programmed, stepwise modifications.

Future research in this area will involve:

Diversity-Oriented Synthesis: Using the scaffold as a starting point to rapidly generate libraries of structurally diverse compounds. By systematically varying the transformations at the aldehyde and bromophenyl positions, researchers can explore a vast chemical space to identify molecules with desired properties.

Functional Materials: Synthesizing conjugated oligomers and polymers by linking multiple oxazole units through the bromo- and aldehyde-derived functionalities. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to the electronically versatile nature of the oxazole ring.

Medicinal Chemistry Scaffolds: The oxazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. tandfonline.comresearchgate.net The title compound is an ideal starting point for creating new classes of potential therapeutic agents. The aldehyde can be converted into various nitrogen-containing heterocycles, while the phenyl ring can be decorated with different substituents via cross-coupling to optimize interactions with biological targets.

Table 4: Compound Names Mentioned
Compound Name
This compound

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)oxazole-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving brominated precursors and oxazole-forming reagents. For example, 5-bromothiophene-3-carbaldehyde oxime synthesis (analogous to oxazole derivatives) involves hydroxylamine hydrochloride and pyridine in ethanol . Optimization includes adjusting stoichiometry, temperature (e.g., reflux at 80°C), and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~9.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution on the oxazole ring .
  • IR Spectroscopy : Confirms aldehyde C=O stretches (~1700 cm⁻¹) and oxazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 289.9589 for C₁₀H₇BrN₂O₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How should researchers safely handle and store this compound given its potential hazards?

  • Methodological Answer :
  • PPE : Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Respirators (NIOSH-approved) are required in high-concentration environments .
  • Storage : Keep in amber glass vials under inert gas (N₂) at –20°C to prevent aldehyde oxidation. Store separately from bases or nucleophiles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient oxazole ring and bromophenyl group’s electrophilic sites. Fukui indices identify regions prone to nucleophilic attack (e.g., C-5 of oxazole). Solvent effects (PCM models) simulate reaction environments (e.g., DMF vs. THF) to predict regioselectivity .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR with computed spectra (GIAO method for NMR, harmonic vibrations for IR). Discrepancies may arise from crystal packing effects, which X-ray diffraction resolves .
  • Dynamic Effects : Molecular dynamics (MD) simulations (e.g., AMBER) account for conformational flexibility in solution vs. solid-state structures .

Q. How does X-ray crystallography using SHELXL validate the compound’s structure, and what challenges arise in refinement?

  • Methodological Answer :
  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors. SHELXL refines anisotropic displacement parameters for bromine (high electron density) and resolves disorder in the oxazole ring .
  • Challenges : Twinning or low crystal quality requires iterative refinement (SHELXE) and validation via R-factor convergence (<5%). ORTEP-3 visualizes thermal ellipsoids to confirm geometric accuracy .

Q. What role does the bromophenyl group play in modulating biological activity, and how is this evaluated in antimicrobial studies?

  • Methodological Answer :
  • SAR Analysis : Compare MIC values against Enterococcus faecium for bromophenyl derivatives vs. chloro/fluoro analogs. The bromine atom’s electronegativity and size enhance membrane penetration, quantified via logP measurements .
  • Toxicity Assays : MTT assays on mammalian cells (e.g., HEK293) assess selectivity. Molecular docking (AutoDock Vina) predicts interactions with bacterial target proteins (e.g., penicillin-binding proteins) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or solubility data reported across studies?

  • Methodological Answer :
  • Purity Verification : Reanalyze via DSC (melting point) and Karl Fischer titration (solubility in DMSO/water). Impurities (e.g., residual solvents) skew results .
  • Environmental Controls : Standardize humidity/temperature during measurements. Solubility differences may arise from polymorphic forms, identified via PXRD .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC142–145°C
logP (Octanol-Water)Shake-flask HPLC2.8 ± 0.2
Crystallographic R-factorSHELXL refinementR₁ = 0.039
MIC (E. faecium)Broth microdilution8 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.